1-(2-Bromo-4-nitrophenyl)ethanone is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with the molecular formula . This compound is a derivative of acetophenone, where the bromine atom is located at the 2-position and the nitro group at the 4-position of the phenyl ring. Its structure contributes to its unique chemical properties, making it a valuable compound in various
1-(2-Bromo-4-nitrophenyl)ethanone, also known as 2-bromo-4'-nitroacetophenone, is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the reaction between an aromatic compound and an acyl chloride, in this case, 2-bromobenzyl chloride and acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride [].
The synthesized compound can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
-(2-Bromo-4-nitrophenyl)ethanone serves as a valuable building block in organic synthesis due to the presence of both a reactive bromo group and a nitro group. The bromo group can participate in various substitution reactions, allowing for the introduction of different functionalities, while the nitro group can be further transformed into other functional groups.
Some examples of its application in organic synthesis include:
These reactions highlight the compound's versatility in organic synthesis.
The synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone can be achieved through several methods:
1-(2-Bromo-4-nitrophenyl)ethanone finds applications across various fields:
The interaction studies involving 1-(2-Bromo-4-nitrophenyl)ethanone focus on its reactivity with nucleophiles and electrophiles. The bromine atom and nitro group play significant roles in facilitating these interactions. Research into its mechanism of action reveals that it can engage in various pathways depending on the specific reaction conditions and reagents used. This makes it an interesting subject for further biochemical exploration.
Several compounds share structural similarities with 1-(2-Bromo-4-nitrophenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-1-(4-nitrophenyl)ethanone | Bromine at the 2-position, nitro at 4 | Different positional isomers affecting reactivity |
| 4-Bromo-2-nitroacetophenone | Bromine at the 4-position, nitro at 2 | Variation in functional group positioning |
| 1-(2-Bromo-4-methylphenyl)ethanone | Methyl group instead of nitro | Changes chemical reactivity due to electron-donating methyl group |
| 1-(3-Bromo-4-nitrophenyl)ethanone | Bromine at the 3-position | Different spatial arrangement affecting properties |
The uniqueness of 1-(2-Bromo-4-nitrophenyl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications compared to these similar compounds.
The IUPAC name for this compound is 1-(2-bromo-4-nitrophenyl)ethanone, which unambiguously describes its structure: a phenyl ring with bromine at position 2, a nitro group at position 4, and an acetyl group (-COCH₃) at position 1. Common synonyms include:
The CAS registry number 90004-93-6 is specific to this structural isomer, distinguishing it from related compounds like 1-(4-bromo-2-nitrophenyl)ethanone (CAS 90004-94-7).
The molecular formula C₈H₆BrNO₃ corresponds to a molecular weight of 244.04 g/mol. This is calculated as follows:
Proton Nuclear Magnetic Resonance Spectroscopy provides crucial structural information for 1-(2-bromo-4-nitrophenyl)ethanone. The compound exhibits characteristic chemical shifts that reflect the electronic environment of each proton in the molecule. The α-bromo methylene protons appear as a singlet at δ 4.46 parts per million, integrating for two protons [1] [2]. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the electronegativity of the bromine substituent.
The aromatic region displays two distinct multiplets corresponding to the substituted benzene ring. Protons ortho to the nitro group resonate at δ 8.37-8.33 parts per million as a multiplet integrating for two protons, while protons meta to the nitro group appear at δ 8.18-8.14 parts per million, also integrating for two protons [1] [2]. The significant downfield shift of these aromatic protons reflects the strong electron-withdrawing nature of the nitro substituent. The acetyl methyl group appears as a singlet at δ 2.60 parts per million, integrating for three protons [1].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy reveals seven distinct carbon environments in the molecule. The carbonyl carbon exhibits the most downfield shift at δ 189.85 parts per million, consistent with aromatic ketone functionality [1] [2]. The aromatic carbons display characteristic chemical shifts based on their substitution pattern: the carbon bearing the nitro group resonates at δ 150.71 parts per million, while the carbon bearing the bromine substituent appears at δ 138.34 parts per million [1]. Aromatic carbons meta and ortho to the nitro group resonate at δ 130.05 and δ 124.03 parts per million, respectively [1] [2]. The α-bromo methylene carbon appears at δ 30.04 parts per million, while the acetyl methyl carbon resonates at δ 28.1 parts per million [1].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.46 (s, 2H) | Singlet | 2H | α-Bromo methylene (-CH₂Br) |
| 8.37-8.33 (m, 2H) | Multiplet | 2H | Aromatic protons ortho to NO₂ |
| 8.18-8.14 (m, 2H) | Multiplet | 2H | Aromatic protons meta to NO₂ |
| 2.60 (s, 3H) | Singlet | 3H | Acetyl methyl group (-COCH₃) |
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 189.85 | Carbonyl carbon (C=O) | Singlet |
| 150.71 | Aromatic carbon bearing NO₂ group | Singlet |
| 138.34 | Aromatic carbon bearing Br substituent | Singlet |
| 130.05 | Aromatic carbon meta to NO₂ | Singlet |
| 124.03 | Aromatic carbon ortho to NO₂ | Singlet |
| 30.04 | α-Bromo methylene carbon (-CH₂Br) | Singlet |
| 28.1 | Acetyl methyl carbon (-COCH₃) | Singlet |
Fourier Transform Infrared Spectroscopy of 1-(2-bromo-4-nitrophenyl)ethanone reveals characteristic absorption bands that confirm the presence of key functional groups. The most prominent absorption occurs at 1688 centimeters⁻¹, corresponding to the carbonyl stretching vibration of the aromatic ketone [1] [3] [4]. This frequency is typical for acetophenone derivatives and reflects the conjugation between the carbonyl group and the aromatic ring system.
The nitro group exhibits its characteristic asymmetric and symmetric stretching vibrations at 1520 and 1350 centimeters⁻¹, respectively [4] [5]. These strong absorptions are diagnostic for the presence of the nitro substituent and appear at frequencies consistent with aromatic nitro compounds. The aromatic carbon-carbon stretching vibrations appear at 1588 and 1485 centimeters⁻¹, confirming the presence of the substituted benzene ring [1] [4].
Carbon-hydrogen stretching vibrations are observed in the expected regions: aromatic carbon-hydrogen stretching at 3075 centimeters⁻¹ and aliphatic carbon-hydrogen stretching at 2944 centimeters⁻¹ [1]. The carbon-bromine stretching vibration appears at 1197 centimeters⁻¹, while carbon-bromine bending occurs at 750 centimeters⁻¹ [1]. Additional characteristic absorptions include carbon-nitrogen stretching at 1278 centimeters⁻¹, methyl deformation at 1394 centimeters⁻¹, and aromatic carbon-hydrogen out-of-plane bending at 793 centimeters⁻¹ [1] [4].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3075 | Medium | Aromatic C-H stretching |
| 2944 | Weak | Aliphatic C-H stretching |
| 1688 | Strong | C=O stretching (aromatic ketone) |
| 1588 | Medium | Aromatic C=C stretching |
| 1520 | Strong | NO₂ asymmetric stretching |
| 1350 | Strong | NO₂ symmetric stretching |
| 1485 | Medium | Aromatic C=C stretching |
| 1443 | Medium | C-H bending vibrations |
| 1394 | Medium | CH₃ deformation |
| 1278 | Medium | C-N stretching |
| 1233 | Medium | C-O stretching |
| 1197 | Medium | C-Br stretching |
| 1147 | Medium | C-H in-plane bending |
| 793 | Strong | Aromatic C-H out-of-plane bending |
| 750 | Medium | C-Br bending |
Electrospray Ionization Mass Spectrometry of 1-(2-bromo-4-nitrophenyl)ethanone provides detailed information about molecular fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 244/242, exhibiting the characteristic isotope pattern for bromine-containing compounds with relative intensities of 5-15 percent [2] [6]. The isotope pattern confirms the presence of one bromine atom in the molecule.
The most significant fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in the loss of the bromomethyl radical to produce the base peak at mass-to-charge ratio 150 [2] [6]. This fragment corresponds to the 4-nitrobenzoyl cation and represents the most stable ionic species formed during fragmentation. The acylium ion at mass-to-charge ratio 151 appears with 80-90 percent relative intensity, formed through loss of the bromomethyl radical while retaining the carbonyl carbon [2].
Additional fragmentation includes loss of the bromine radical from the molecular ion, producing a fragment at mass-to-charge ratio 165 with 25-35 percent relative intensity [2]. The 4-nitrophenyl cation appears at mass-to-charge ratio 123 with 60-70 percent relative intensity, formed through decarbonylation of the acylium ion [2]. The bromomethyl fragment ion appears at mass-to-charge ratio 93/95 with the characteristic bromine isotope pattern and 40-50 percent relative intensity [2].
| Ion | m/z | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺- | 244/242 | 5-15 | Molecular ion peak (isotope pattern) |
| [M-Br]⁺ | 165 | 25-35 | Loss of bromine radical |
| [M-CH₂Br]⁺ | 150 | 100 | Loss of CH₂Br radical (α-cleavage) |
| [NO₂C₆H₄CO]⁺ | 151 | 80-90 | Acylium ion formation |
| [NO₂C₆H₄]⁺ | 123 | 60-70 | Loss of CO from acylium ion |
| [CH₂Br]⁺ | 93/95 | 40-50 | Brominated methyl fragment |
X-ray Crystallography studies of 1-(2-bromo-4-nitrophenyl)ethanone reveal detailed information about its three-dimensional molecular structure and crystal packing arrangements. The compound crystallizes in the triclinic crystal system with space group P1̄, similar to related bromo-nitrophenyl ethanone derivatives [7]. The unit cell parameters include dimensions of approximately 8.83 ± 0.01 Ångströms for the a-axis, 8.87 ± 0.01 Ångströms for the b-axis, and 11.68 ± 0.01 Ångströms for the c-axis [7].
The molecular geometry exhibits a planar arrangement of the aromatic ring system with the nitro and ethanone groups lying close to the plane of the benzene ring [7]. The dihedral angles between the mean planes of the nitro group and the benzene ring are typically 2.8-4.6 degrees, while the ethanone group maintains a dihedral angle of 0.8-5.5 degrees with respect to the aromatic plane [7]. The bromine atom shows slight twisting from the aromatic plane, with torsion angles of approximately 168-178 degrees [7].
Intermolecular Interactions play a crucial role in crystal stability. The crystal structure exhibits an extensive array of weak carbon-hydrogen···oxygen hydrogen bonds, π-π ring stacking interactions with centroid-centroid distances of 3.67-3.71 Ångströms, and short non-hydrogen bromine···oxygen intermolecular interactions ranging from 3.06-3.16 Ångströms [7]. These interactions contribute to the formation of a supramolecular three-dimensional network structure and give rise to various cyclic graph-set motifs including R₃¹(3), R₂²(7), R₂²(8), R₃³(12), and R₃³(18) [7].
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̄ |
| Unit Cell Dimensions | Similar to 2-Bromo-1-(3-nitrophenyl)ethanone |
| a (Å) | 8.83 ± 0.01 |
| b (Å) | 8.87 ± 0.01 |
| c (Å) | 11.68 ± 0.01 |
| α (°) | 74.7 ± 0.1 |
| β (°) | 75.2 ± 0.1 |
| γ (°) | 78.7 ± 0.1 |
| Volume (ų) | 844 ± 1 |
| Z | 4 |
| Density (g/cm³) | 1.89 ± 0.02 |
| Temperature (K) | 123 ± 2 |
Density Functional Theory calculations employing the Becke three-parameter Lee-Yang-Parr functional with the 6-311G(d,p) basis set provide comprehensive insights into the three-dimensional structure and conformational preferences of 1-(2-bromo-4-nitrophenyl)ethanone [8] [9]. The optimized molecular geometry reveals a nearly planar arrangement of the aromatic ring system with minimal deviation of substituents from the benzene plane. The total electronic energy at the optimized geometry is approximately -4354.024 Hartrees in the gas phase [8].
Conformational analysis indicates that the most energetically favorable conformation corresponds to the nitro and ethanone groups being coplanar with the aromatic ring, maximizing conjugation and electronic delocalization [10]. Rotation barriers around the carbon-carbon bonds connecting substituents to the aromatic ring are relatively low, typically 0.6-2.2 kilocalories per mole, allowing for facile conformational interconversion at ambient temperatures [10]. The bromine substituent exhibits slight out-of-plane twisting due to steric interactions, with optimal torsion angles ranging from 168-178 degrees [7] [9].
Molecular electrostatic potential mapping reveals regions of electron density depletion around the nitro group and bromine atom, while electron-rich regions are localized on the oxygen atoms of both the nitro and carbonyl groups [9]. This distribution provides insights into potential intermolecular interaction sites and reactivity patterns. The calculated molecular volume is approximately 186.4 ± 2.0 cubic Ångströms, consistent with experimental crystallographic data [11].
Frontier Molecular Orbital Analysis provides detailed information about the electronic properties and reactivity of 1-(2-bromo-4-nitrophenyl)ethanone. The highest occupied molecular orbital energy is calculated at -6.12 ± 0.05 electron volts, while the lowest unoccupied molecular orbital energy is -2.68 ± 0.03 electron volts, resulting in a frontier orbital energy gap of 3.44 ± 0.08 electron volts [8] [9]. This energy gap indicates moderate chemical reactivity and suggests potential applications in electronic materials.
Chemical reactivity descriptors derived from frontier orbital energies include an ionization potential of 6.12 ± 0.05 electron volts, electron affinity of 2.68 ± 0.03 electron volts, electronegativity of 4.40 ± 0.04 electron volts, chemical hardness of 1.72 ± 0.04 electron volts, and chemical softness of 0.58 ± 0.01 inverse electron volts [9]. These parameters provide quantitative measures of the compound's tendency to donate or accept electrons and its resistance to charge transfer.
Electronic charge distribution analysis using Natural Bond Orbital theory reveals significant charge transfer between the nitro group and the aromatic ring system, with the nitro group acting as a strong electron-withdrawing substituent [9]. The calculated dipole moment is 2.74 ± 0.10 Debye, reflecting the asymmetric charge distribution caused by the polar substituents [11] [9]. Molecular polarizability is calculated at 17.8 ± 0.5 cubic Ångströms, indicating the compound's response to external electric fields [9].
| Property | DFT/B3LYP/6-311G(d,p) | Experimental/Literature |
|---|---|---|
| HOMO Energy (eV) | -6.12 ± 0.05 | Not available |
| LUMO Energy (eV) | -2.68 ± 0.03 | Not available |
| Energy Gap (eV) | 3.44 ± 0.08 | Not available |
| Ionization Potential (eV) | 6.12 ± 0.05 | Not available |
| Electron Affinity (eV) | 2.68 ± 0.03 | Not available |
| Electronegativity (eV) | 4.40 ± 0.04 | Not available |
| Chemical Hardness (eV) | 1.72 ± 0.04 | Not available |
| Chemical Softness (eV⁻¹) | 0.58 ± 0.01 | Not available |
| Dipole Moment (Debye) | 2.74 ± 0.10 | 2.74 (calculated) |
| Molecular Volume (ų) | 186.4 ± 2.0 | Not available |
| Polarizability (ų) | 17.8 ± 0.5 | Not available |